
Ethyl 3-hydroxybenzoate
Overview
Description
Ethyl 3-hydroxybenzoate, also known as ethyl m-hydroxybenzoate, is an organic compound with the molecular formula C₉H₁₀O₃. It is an ester derived from 3-hydroxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 3-hydroxybenzoic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agents used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the ester.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-hydroxybenzoate has been investigated for its potential therapeutic effects. Notably, it functions as a prolyl hydroxylase domain inhibitor , which can enhance cellular responses to hypoxia by stabilizing hypoxia-inducible factors (HIFs). This property is crucial in conditions where oxygen supply is limited, such as ischemic diseases.
Case Study: Cytoprotective Effects in Hypoxia
A study explored the cytoprotective efficacy of this compound in L6 myoblast cells under hypoxic conditions. The results indicated that preconditioning with this compound significantly improved cell viability and reduced oxidative stress markers. Specifically, it elevated levels of glutathione and antioxidant enzymes, showcasing its potential as a therapeutic agent against oxidative damage caused by hypoxia .
Cosmetic Applications
In the cosmetic industry, this compound is used as a preservative due to its antimicrobial properties. It helps prevent microbial growth in personal care products, thereby enhancing product safety and shelf life.
Safety and Efficacy
Research has shown that this compound exhibits low irritation potential when applied topically at concentrations below 7%. Higher concentrations can lead to skin irritation; thus, careful formulation is necessary to ensure consumer safety .
Food Preservation
This compound is also recognized for its use in food preservation. Its antimicrobial properties make it effective against a range of microorganisms that can spoil food products.
Regulatory Status
The compound has been evaluated for safety in food applications, with studies indicating that it is well absorbed and metabolized in animals without significant adverse effects at recommended dosages .
Data Table: Summary of Applications
Toxicological Profile
While this compound is generally regarded as safe when used appropriately, it does exhibit certain toxicological concerns:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxybenzoate involves its interaction with biological molecules, leading to various biochemical effects. It can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, thereby inhibiting their growth. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in microbes .
Comparison with Similar Compounds
Ethyl 3-hydroxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 4-hydroxybenzoate: Similar ester but with the hydroxyl group in the para position.
Ethyl 2-hydroxybenzoate: Similar ester but with the hydroxyl group in the ortho position.
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. The meta position of the hydroxyl group allows for distinct chemical behavior compared to its ortho and para counterparts .
Biological Activity
Ethyl 3-hydroxybenzoate, also known as ethyl m-hydroxybenzoate, is an organic compound with the molecular formula C₉H₁₀O₃. It has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its potential therapeutic uses.
- Molecular Formula : C₉H₁₀O₃
- CAS Number : 7781-98-8
- Solubility : Slightly soluble in water, stable under recommended storage conditions, and incompatible with oxidizing agents .
Antimicrobial Activity
This compound is recognized as a food-grade antimicrobial agent . Its efficacy against various microorganisms has been documented:
- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting metabolic processes.
- Applications : It is utilized in food preservation to prevent spoilage caused by bacteria and fungi. Studies have shown that it can effectively inhibit the growth of several foodborne pathogens .
Anticancer Properties
Recent research has highlighted the potential of this compound in cancer therapy:
- Selective Toxicity : A study demonstrated that phenolic compounds, including this compound analogs, exhibited selective toxicity towards melanoma cell lines (e.g., SK-MEL-28, B16-F10) compared to non-melanoma cells. This selectivity is attributed to the presence of the phenolic group, which plays a crucial role in inducing oxidative stress in cancer cells .
Case Study: Melanoma Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | SK-MEL-28 | 75 | Induction of ROS and GSH depletion |
Ethyl 4-hydroxybenzoate | B16-F10 | 50 | Tyrosinase-mediated metabolism |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy:
- Absorption : The compound is classified as a BBB (blood-brain barrier) permeant, indicating potential central nervous system effects.
- Metabolism : Studies suggest that it does not inhibit major cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .
Toxicological Profile
Parameter | Value |
---|---|
P-gp substrate | No |
CYP Inhibition | None |
Log Kp (skin permeation) | -5.56 cm/s |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Ethyl 3-hydroxybenzoate and characterizing its purity?
this compound can be synthesized via esterification reactions, such as the Mitsunobu reaction, which is effective for creating chiral derivatives. For purification, column chromatography (e.g., using n-hexane:ethyl acetate gradients) is commonly employed . Purity is verified via melting point analysis (72–76°C) , nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC).
Q. How can this compound be used as an analytical standard for quantifying esters in complex mixtures?
Due to its defined structure and stability, this compound is used to calibrate instruments like gas chromatography-mass spectrometry (GC/MS) or HPLC. For example, in Fenton reaction studies, it serves as a reference for identifying degradation intermediates (e.g., ethyl 2-hydroxybenzoate, phthalic anhydride) . Calibration curves are constructed using known concentrations, with detection limits validated via replicate analyses.
Q. What are the key physicochemical properties of this compound relevant to solvent selection?
- Molecular formula : C₉H₁₀O₃ .
- Melting point : 72–76°C; Boiling point : 187–188°C at 31 mmHg .
- Solubility : Slightly soluble in water but miscible in polar organic solvents (e.g., ethanol, ethyl acetate) . Solvent choice should prioritize polarity matching to optimize reaction kinetics or extraction efficiency.
Advanced Research Questions
Q. How can degradation pathways of this compound be systematically analyzed in advanced oxidation processes (AOPs)?
In Fenton reactions, this compound degrades into intermediates like oxalic acid and benzoic acid ethyl ester. Researchers use GC/MS to identify transient products and propose degradation mechanisms . Kinetic modeling (e.g., Behnajady-Modirshahla-Ghanbery (BMG) model) quantifies reaction rates and validates pathway hypotheses.
Q. What methodologies are used to evaluate the antimicrobial efficacy of this compound compared to conventional agents?
Minimum inhibitory concentration (MIC) assays with microbial strains (e.g., Photobacterium phosphoreum) are standard. This compound (MIC ≤ 32 µg/mL) shows superior activity to potassium sorbate (MIC ≤ 512 µg/mL) in inhibiting microbial growth . Dose-response curves and time-kill assays further elucidate its bacteriostatic vs. bactericidal effects.
Q. How can computational models predict the toxicity of this compound and its derivatives?
Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints. For example, this compound’s toxicity parameters (e.g., LC₅₀ = 0.48–1.64) can be compared to structurally similar compounds like 3-nitrophenol to infer mechanisms of action .
Q. What strategies optimize solvent systems for this compound in asymmetric synthesis?
Solvent polarity and hydrogen-bonding capacity critically influence reaction outcomes. For Mitsunobu reactions, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances yield by stabilizing intermediates. Solubility parameters (e.g., Hansen solubility) guide solvent selection for chiral derivatization .
Q. How is isotopic labeling (e.g., ¹⁴C) applied to track this compound in metabolic or environmental studies?
Radiolabeled this compound ([carboxyl-¹⁴C]) enables tracing degradation products in environmental matrices or metabolic pathways in organisms. Liquid scintillation counting quantifies ¹⁴C incorporation, while autoradiography localizes distribution in biological systems .
Properties
IUPAC Name |
ethyl 3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSMNBYIEBRXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228435 | |
Record name | Ethyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-98-8 | |
Record name | Ethyl 3-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7781-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007781988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7781-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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